Cas no 582-22-9 (beta-Methylphenethylamine)

beta-Methylphenethylamine structure
beta-Methylphenethylamine structure
Productnaam:beta-Methylphenethylamine
CAS-nummer:582-22-9
MF:C9H13N
MW:135.20622
MDL:MFCD00008144
CID:82573
PubChem ID:11398

beta-Methylphenethylamine Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Phenylpropan-1-amine
    • 1-Amino-2-phenylpropane
    • 2-Phenylpropylamine
    • β-Methylphenethylamine
    • (RS)-2-phenylpropylamine
    • 1-Propanamine,2-phenyl
    • 2-phenyl-1-propanamine
    • 2-phenyl-1-propylamine
    • 4-Methylphenylethylamine
    • Propylamine,2-phenyl
    • beta-Methylphenethylamine
    • NSC 272273
    • beta-Methylphenylethylamine
    • beta-Phenylpropylamine
    • .beta.-Phenylpropylamine
    • BMPEA
    • AKOS040764367
    • AKOS016040167
    • .beta.-Methylphenethylamine
    • NSC272273
    • (+/-)-2-PHENYLPROPYLAMINE
    • Q8083976
    • UNII-6XL7O3V13L
    • beta-Me-PEA
    • FT-0602422
    • NS00017997
    • Phenethylamine, .beta.-methyl-
    • EINECS 209-479-2
    • PD046620
    • alpha-Benzylethylamine
    • 582-22-9
    • MFCD00216741
    • 1-Phenyl-1-methyl-2-amino-aethan [German]
    • AB04898
    • F0001-1519
    • (2-phenylpropyl)amine
    • 2-PHENYLPROPANAMINE
    • WLN: Z1Y1&R
    • EN300-11199
    • 1-Propanamine, 2-phenyl-
    • PHENETHYLAMINE, beta-METHYL-
    • MFCD00216740
    • AXORVIZLPOGIRG-UHFFFAOYSA-
    • SY030426
    • FT-0602423
    • Benzeneethanamine, .beta.-methyl-
    • .beta.-Methylbenzeneethanamine
    • InChI=1/C9H13N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3
    • PS-5808
    • (R)-2-(2,4-Dichlorophenoxy)propanoicacid
    • AKOS000268967
    • CHEMBL158578
    • 2-methylphenylethylamine
    • 1-Phenyl-1-methyl-2-aminoethane
    • 2-Phenyl-propylamine
    • NSC-272273
    • beta-methylphenethyl-amine
    • beta-Methylphenethylamine, 99%
    • AB04902
    • b-methylphenethylamine
    • Benzeneethanamine, beta-methyl-
    • .beta.-Methylphenylethylamine
    • 2-methyl-2-phenyl-ethylamine
    • SY022702
    • 6XL7O3V13L
    • AM20060837
    • DTXSID10870630
    • 1-Phenyl-1-methyl-2-amino-aethan
    • HMS1748H06
    • F13480
    • beta-Methylbenzeneethanamine
    • GTPL5510
    • Propylamine, 2-phenyl-
    • FT-0622924
    • SCHEMBL2107
    • (+/-)-.BETA.-METHYLPHENETHYLAMINE
    • beta-methyl-phenethylamine
    • s(-)-beta-methylphenethylamine
    • benzene, (2-amino)isopropyl-
    • DB-018084
    • STK661607
    • CHEBI:229522
    • DB-053170
    • B-methyl phenethylamine
    • (2S)-2-phenyl-1-propanamine
    • MDL: MFCD00008144
    • Inchi: InChI=1S/C9H13N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3
    • InChI-sleutel: AXORVIZLPOGIRG-UHFFFAOYSA-N
    • LACHT: CC(CN)C1=CC=CC=C1

Berekende eigenschappen

  • Exacte massa: 135.10500
  • Monoisotopische massa: 135.104799419g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 10
  • Aantal draaibare bindingen: 2
  • Complexiteit: 84.7
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal tautomers: nothing
  • XLogP3: nothing
  • Topologisch pooloppervlak: 26Ų
  • Oppervlakte lading: 0

Experimentele eigenschappen

  • Kleur/vorm: Not available
  • Dichtheid: 0.93 g/mL at 25 °C(lit.)
  • Smeltpunt: 116°C (estimate)
  • Kookpunt: 80 °C/10 mmHg(lit.)
  • Vlampunt: Fahrenheit: 174.2 ° f < br / > Celsius: 79 ° C < br / >
  • Brekindex: n20/D 1.524(lit.)
  • Oplosbaarheid: Slightly soluble (5.1 g/l) (25 º C),
  • PSA: 26.02000
  • LogboekP: 2.44910
  • Dampfdruk: 0.2±0.4 mmHg at 25°C
  • Gevoeligheid: Air Sensitive

beta-Methylphenethylamine Beveiligingsinformatie

  • Symbool: GHS05
  • Signaalwoord:Danger
  • Gevaarverklaring: H314
  • Waarschuwingsverklaring: P280-P305+P351+P338-P310
  • Vervoersnummer gevaarlijk materiaal:UN 2735 8
  • WGK Duitsland:3
  • Code gevarencategorie: 34
  • Veiligheidsinstructies: S26; S27; S28; S36/37/39; S45; S24/25
  • RTECS:SH9520000
  • Identificatie van gevaarlijk materiaal: C Xi
  • Verpakkingsgroep:III
  • Gevaarklasse:8
  • Risicozinnen:R34
  • Verpakkingsgroep:III
  • Veiligheidstermijn:S26;S36/37/39;S45
  • PackingGroup:III
  • Opslagvoorwaarde:Hygroscopic, Refrigerator, under inert atmosphere
  • Gevaarsniveau:8

beta-Methylphenethylamine Douanegegevens

  • HS-CODE:2921499090
  • Douanegegevens:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

beta-Methylphenethylamine Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA00745-5g
2-Phenylpropan-1-amine
582-22-9 99%
5g
¥1558.0 2024-07-19
Life Chemicals
F0001-1519-5g
beta-Methylphenethylamine
582-22-9 95%+
5g
$60.0 2023-09-07
Life Chemicals
F0001-1519-0.25g
beta-Methylphenethylamine
582-22-9 95%+
0.25g
$18.0 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-484600-1 mg
β-Methylphenethylamine-d4,
582-22-9
1mg
¥2,256.00 2023-07-11
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B22942-25g
2-Phenylpropylamine, 98+%
582-22-9 98+%
25g
¥2125.00 2023-05-10
SHENG KE LU SI SHENG WU JI SHU
sc-484600-1mg
β-Methylphenethylamine-d4,
582-22-9
1mg
¥2256.00 2023-09-05
Life Chemicals
F0001-1519-0.5g
beta-Methylphenethylamine
582-22-9 95%+
0.5g
$19.0 2023-09-07
Apollo Scientific
OR6734-25g
2-Phenylpropylamine
582-22-9 98%
25g
£275.00 2022-02-24
Apollo Scientific
OR6734-1g
2-Phenylpropylamine
582-22-9 98%
1g
£53.00 2025-02-20
Apollo Scientific
OR6734-5g
2-Phenylpropylamine
582-22-9 98%
5g
£105.00 2023-04-21

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